N-(diphenylacetyl)-L-valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

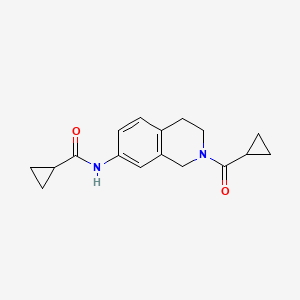

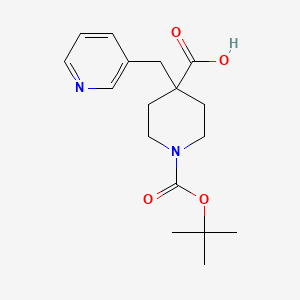

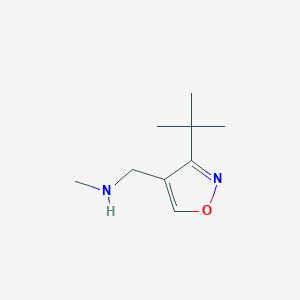

N-(diphenylacetyl)-L-valine (NDPV) is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicine and biochemistry. NDPV is a synthetic derivative of the naturally occurring amino acid L-valine and is composed of a diphenylacetyl group linked to the L-valine side chain. NDPV has been used in a variety of scientific applications, including as an enzyme inhibitor, an anti-inflammatory agent, and a therapeutic drug.

科学的研究の応用

HDAC Inhibition and Leukemia Treatment

Valproic acid, closely related to N-(diphenylacetyl)-L-valine through its action as a Histone Deacetylase (HDAC) inhibitor, shows promise in treating acute myeloid leukemia (AML). It's been shown to induce hematological remission and improve blood values in patients unfit for intensive chemotherapy. This therapeutic strategy capitalizes on the modulation of protein lysine acetylation to influence cell proliferation, differentiation, and apoptosis (Fredly, Gjertsen, & Bruserud, 2013).

Antiviral and Anticancer Efficacy

Valaciclovir, an L-valyl ester prodrug converting to aciclovir and L-valine, demonstrates significant antiviral activity against herpesviruses, offering enhanced bioavailability over aciclovir. Its efficacy in treating herpes zoster and genital herpes, alongside a well-tolerated drug profile, illustrates the potential of valine-derived treatments in managing viral infections and suggests avenues for exploring anticancer applications (Perry & Faulds, 1996).

Cardiovascular Disease Modulation

Research on lysine acetylation's role in cardiovascular diseases (CVDs) indicates that lysine deacetylases, including HDACs targeted by valproic acid, significantly impact hypertension, vascular diseases, and arrhythmia. The therapeutic potential of HDAC inhibitors in CVD treatments highlights the importance of understanding specific HDAC roles in cardiac and vascular health, offering new targets for intervention (Li, Ge, & Li, 2019).

Antihypertensive Peptides from Fish Protein Hydrolysates

Fish Protein Hydrolysate (FPH), rich in biologically active peptides including valine, shows significant antihypertensive activity. These peptides, with potent Angiotensin Converting Enzyme – I inhibitory activity, highlight the therapeutic potential of valine-containing compounds in developing antihypertensive drugs (U.G., Bhat, Karunasagar, & B.S., 2019).

Mood Stabilization Beyond Bipolar Disorder

The mood stabilizers lithium and valproic acid show therapeutic potential beyond bipolar disorder, including neuroprotective benefits across a spectrum of central nervous system diseases. This review underscores the multifaceted mechanisms of action of these drugs, including HDAC inhibition by valproic acid, suggesting broader applications in treating neurological, neurodegenerative, and neuropsychiatric disorders (Chiu, Wang, Hunsberger, & Chuang, 2013).

特性

IUPAC Name |

(2S)-2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPWHHXDOFSBKX-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)

![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)